molecular formula C29H22O7 B3755574 [3-(4-Tert-butylphenoxy)-4-oxochromen-7-yl] 2-oxochromene-3-carboxylate

[3-(4-Tert-butylphenoxy)-4-oxochromen-7-yl] 2-oxochromene-3-carboxylate

Cat. No.: B3755574
M. Wt: 482.5 g/mol
InChI Key: RKEDRFWNQIBHAU-UHFFFAOYSA-N
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Description

[3-(4-Tert-butylphenoxy)-4-oxochromen-7-yl] 2-oxochromene-3-carboxylate is a complex organic compound that belongs to the class of chromenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Tert-butylphenoxy)-4-oxochromen-7-yl] 2-oxochromene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-tert-butylphenol with 4-oxo-4H-chromene-3-carboxylic acid under acidic conditions to form the intermediate 3-(4-tert-butylphenoxy)-4-oxochromen-7-yl. This intermediate is then esterified with 2-oxochromene-3-carboxylic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[3-(4-Tert-butylphenoxy)-4-oxochromen-7-yl] 2-oxochromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where nucleophiles like amines or thiols replace the tert-butyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

[3-(4-Tert-butylphenoxy)-4-oxochromen-7-yl] 2-oxochromene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of advanced materials such as polymers and coatings.

Mechanism of Action

The mechanism of action of [3-(4-Tert-butylphenoxy)-4-oxochromen-7-yl] 2-oxochromene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • [3-(4-Methylphenoxy)-4-oxochromen-7-yl] 2-oxochromene-3-carboxylate
  • [3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 2-oxochromene-3-carboxylate
  • [3-(4-Isopropylphenoxy)-4-oxochromen-7-yl] 2-oxochromene-3-carboxylate

Uniqueness

[3-(4-Tert-butylphenoxy)-4-oxochromen-7-yl] 2-oxochromene-3-carboxylate is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. The bulky tert-butyl group can provide steric hindrance, affecting the compound’s interaction with molecular targets and potentially enhancing its selectivity and potency in certain applications.

Properties

IUPAC Name

[3-(4-tert-butylphenoxy)-4-oxochromen-7-yl] 2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22O7/c1-29(2,3)18-8-10-19(11-9-18)34-25-16-33-24-15-20(12-13-21(24)26(25)30)35-27(31)22-14-17-6-4-5-7-23(17)36-28(22)32/h4-16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEDRFWNQIBHAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[3-(4-Tert-butylphenoxy)-4-oxochromen-7-yl] 2-oxochromene-3-carboxylate
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[3-(4-Tert-butylphenoxy)-4-oxochromen-7-yl] 2-oxochromene-3-carboxylate
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[3-(4-Tert-butylphenoxy)-4-oxochromen-7-yl] 2-oxochromene-3-carboxylate
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[3-(4-Tert-butylphenoxy)-4-oxochromen-7-yl] 2-oxochromene-3-carboxylate
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[3-(4-Tert-butylphenoxy)-4-oxochromen-7-yl] 2-oxochromene-3-carboxylate
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[3-(4-Tert-butylphenoxy)-4-oxochromen-7-yl] 2-oxochromene-3-carboxylate

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